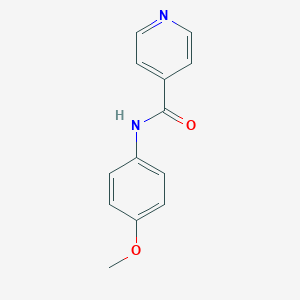
N-(4-methoxyphenyl)isonicotinamide
描述
N-(4-methoxyphenyl)isonicotinamide, also known as 4-MeONI, is a chemical compound that belongs to the class of isonicotinamides. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique properties.
作用机制
The mechanism of action of N-(4-methoxyphenyl)isonicotinamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been proposed that it may interact with certain receptors in the body to produce its effects.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)isonicotinamide has been found to produce a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have antiviral activity against certain viruses such as HIV and HCV.
实验室实验的优点和局限性
One of the main advantages of using N-(4-methoxyphenyl)isonicotinamide in lab experiments is its versatility. It can be easily synthesized and has a range of potential applications in various fields of research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain experiments.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)isonicotinamide. One potential area of research is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use as an anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various fields of research.
Conclusion:
In conclusion, N-(4-methoxyphenyl)isonicotinamide is a chemical compound that has a range of potential applications in the field of medicinal chemistry. Its unique properties make it an attractive target for research. Further studies are needed to fully understand its mechanism of action and optimize its use in various fields of research.
科学研究应用
N-(4-methoxyphenyl)isonicotinamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
14621-02-4 |
|---|---|
产品名称 |
N-(4-methoxyphenyl)isonicotinamide |
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10/h2-9H,1H3,(H,15,16) |
InChI 键 |
LVERVLNIJMUPKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

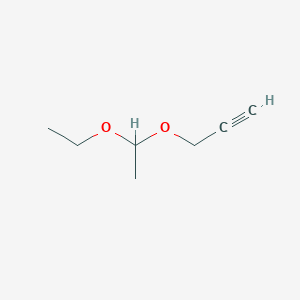
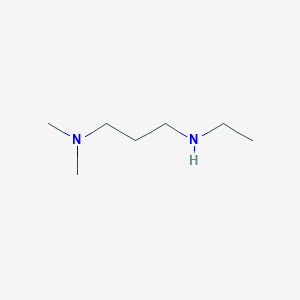
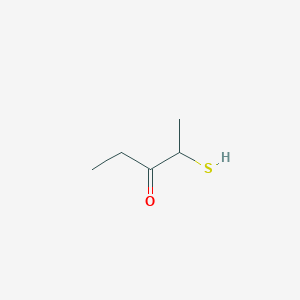
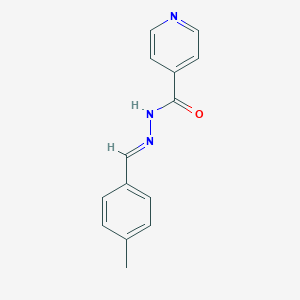
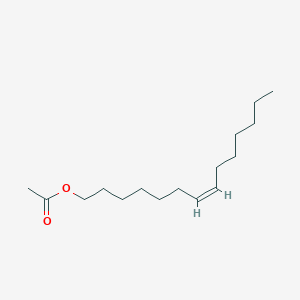
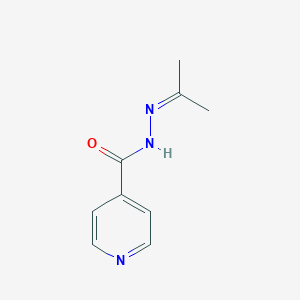
![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)

![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
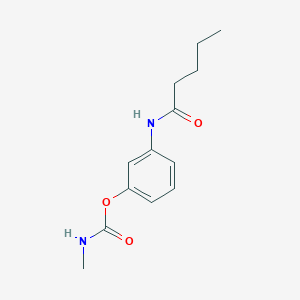
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
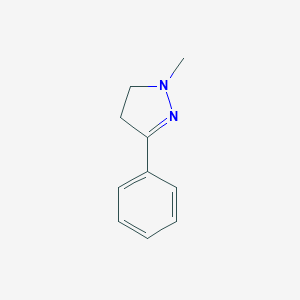
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
